[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](thiophen-2-yl)methanone
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Overview
Description
2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE is a complex organic compound with a unique structure that includes a benzoxadiazocin core, a thienyl group, and multiple methyl and thioxo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE stands out due to its unique benzoxadiazocin core and thienyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O2S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H20N2O2S2/c1-15-7-5-8-16(13-15)25-22(28)24(21(26)20-11-6-12-29-20)18-14-23(25,2)27-19-10-4-3-9-17(18)19/h3-13,18H,14H2,1-2H3 |
InChI Key |
GWBJSVQOPYPAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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